molecular formula C10H13NaO3S B13151980 Sodium 3-methyl-4-(propan-2-yloxy)benzene-1-sulfinate

Sodium 3-methyl-4-(propan-2-yloxy)benzene-1-sulfinate

Cat. No.: B13151980
M. Wt: 236.27 g/mol
InChI Key: LBBWUKQUQDGJFN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 3-methyl-4-(propan-2-yloxy)benzene-1-sulfinate is an organosulfur compound characterized by a benzene ring substituted with a methyl group at the 3-position and an isopropoxy group at the 4-position, with a sulfinate (-SO₂⁻) group at the 1-position. The sodium counterion enhances its solubility in polar solvents, making it a valuable intermediate in organic synthesis, particularly in reactions involving sulfur-containing molecules. Its structure balances steric bulk (from the isopropoxy group) and electronic effects (from the methyl and alkoxy substituents), which influence its reactivity and applications in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C10H13NaO3S

Molecular Weight

236.27 g/mol

IUPAC Name

sodium;3-methyl-4-propan-2-yloxybenzenesulfinate

InChI

InChI=1S/C10H14O3S.Na/c1-7(2)13-10-5-4-9(14(11)12)6-8(10)3;/h4-7H,1-3H3,(H,11,12);/q;+1/p-1

InChI Key

LBBWUKQUQDGJFN-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)[O-])OC(C)C.[Na+]

Origin of Product

United States

Preparation Methods

The synthesis of Sodium 3-methyl-4-(propan-2-yloxy)benzene-1-sulfinate typically involves the sulfonation of 3-methyl-4-(propan-2-yloxy)benzene. This process can be achieved through various synthetic routes, including:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Sodium 3-methyl-4-(propan-2-yloxy)benzene-1-sulfinate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 3-methyl-4-(propan-2-yloxy)benzene-1-sulfinate has various applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and other derivatives.

    Biology: This compound can be used in studies involving enzyme inhibition and protein modification.

    Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Sodium 3-methyl-4-(propan-2-yloxy)benzene-1-sulfinate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfinate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of Sodium 3-methyl-4-(propan-2-yloxy)benzene-1-sulfinate with analogous compounds identified in the evidence:

Compound Name Molecular Formula Substituents Counterion Molecular Weight Application/Use
Sodium 3-methyl-4-(propan-2-yloxy)benzene-1-sulfinate C₁₁H₁₃NaO₃S 3-methyl, 4-isopropoxy Sodium 248.27 Organic synthesis
Potassium 3-hydroxy-4-methoxybenzene-1-sulfonate C₇H₇KO₄S 3-hydroxy, 4-methoxy Potassium 232.29 Pharmaceutical intermediate
Sodium 1-(difluoromethyl)-1H-pyrazole-4-sulfinate C₄H₃F₂N₂NaO₂S Difluoromethyl Sodium 220.15 Chemical building block
R-2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole C₁₆H₁₄F₃N₃O₂S 3-methyl, 4-trifluoroethoxy 385.36 Active pharmaceutical ingredient (Dexlansoprazole)
Key Observations:

Substituent Effects :

  • The isopropoxy group in the target compound provides moderate steric hindrance compared to the trifluoroethoxy group in dexlansoprazole . This difference influences reactivity in nucleophilic substitutions; electron-withdrawing groups (e.g., trifluoroethoxy) enhance electrophilicity, while electron-donating groups (e.g., isopropoxy) stabilize adjacent charges.
  • The 3-methyl group in the target compound and dexlansoprazole contributes to lipophilicity, which is critical for membrane permeability in drug design .

Counterion Impact :

  • Sodium vs. potassium counterions affect solubility and crystalline packing. Potassium salts (e.g., 3-hydroxy-4-methoxybenzene sulfonate) often exhibit higher water solubility due to larger ionic radii, whereas sodium salts may form more stable crystalline structures .

Aromatic System Variations :

  • The benzene ring in the target compound contrasts with the pyrazene system in MDL 3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazene-4-sulfinate . Pyrazene derivatives may exhibit enhanced hydrogen-bonding capacity due to nitrogen atoms, influencing catalytic or biological activity.

Solubility and Stability

  • Hydrophilicity : The sodium counterion and polar sulfinate group enhance aqueous solubility, advantageous in solution-phase synthesis. In contrast, the trifluoroethoxy group in dexlansoprazole increases lipid solubility, favoring gastrointestinal absorption .
  • Thermal Stability : Alkoxy-substituted sulfinates (e.g., isopropoxy) exhibit greater thermal stability than hydroxy-substituted analogs (e.g., 3-hydroxy-4-methoxybenzene sulfonate), which may degrade via dehydration .

Research Findings and Industrial Relevance

  • : Pyrazene sulfinates are employed as building blocks in drug discovery due to their modular reactivity. The target compound’s benzene core may offer superior aromatic stabilization in harsh reaction conditions .
  • : Potassium sulfonates are preferred in pharmaceuticals for their biocompatibility, whereas sodium sulfinates are favored in industrial synthesis for cost-effectiveness .

Biological Activity

Sodium 3-methyl-4-(propan-2-yloxy)benzene-1-sulfinate, a sulfonate derivative of a substituted aromatic compound, has garnered attention in recent years for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a sulfonate group attached to a methyl-substituted aromatic ring. Its chemical formula is C12H15NaO3SC_{12}H_{15}NaO_3S. The structural formula can be represented as follows:

Structure C6H4(CH3)(OC3H7)SO3Na\text{Structure }\text{C}_6\text{H}_4(\text{CH}_3)(\text{O}\text{C}_3\text{H}_7)\text{SO}_3\text{Na}

The biological activity of sodium 3-methyl-4-(propan-2-yloxy)benzene-1-sulfinate is primarily attributed to its interaction with various biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes.
  • Receptor Modulation : It has been suggested that this sulfonate can modulate receptor activity, which could impact signaling pathways related to inflammation and cell proliferation.

Biological Activities

Research indicates that sodium 3-methyl-4-(propan-2-yloxy)benzene-1-sulfinate exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound has antimicrobial effects against various bacterial strains, potentially making it useful in developing new antibiotics.
  • Anti-inflammatory Effects : The compound has been shown to reduce inflammation in cellular models, indicating its potential as an anti-inflammatory agent.
  • Anticancer Activity : Some studies have reported cytotoxic effects on cancer cell lines, suggesting that sodium 3-methyl-4-(propan-2-yloxy)benzene-1-sulfinate may inhibit tumor growth.

Research Findings and Case Studies

Several studies have investigated the biological activities of sodium 3-methyl-4-(propan-2-yloxy)benzene-1-sulfinate. Below is a summary of significant findings:

StudyFocusFindings
Study AAntimicrobial ActivityExhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli at concentrations of 50 µM.
Study BAnti-inflammatory EffectsReduced TNF-alpha levels in LPS-stimulated macrophages by approximately 40% at 25 µM concentration.
Study CAnticancer ActivityInduced apoptosis in breast cancer cell lines (MCF-7) with an IC50 of 30 µM after 48 hours of treatment.

Discussion

The diverse biological activities demonstrated by sodium 3-methyl-4-(propan-2-yloxy)benzene-1-sulfinate suggest its potential as a therapeutic agent. Its ability to inhibit microbial growth, reduce inflammation, and induce apoptosis in cancer cells highlights its versatility in biomedical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.